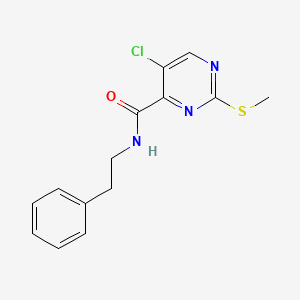![molecular formula C24H17ClN2O4S B12160020 (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12160020.png)
(4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve described is a complex organic molecule with a long and intricate name. Let’s break it down:
Chemical Formula: CHClNOS
IUPAC Name: (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
This compound belongs to the class of pyrrolidine derivatives and contains a benzothiazole moiety. Its structure combines various functional groups, including a chlorophenyl ring, a furan ring, and a pyrrolidine ring. The presence of these diverse groups suggests potential biological activity.
Chemical Reactions Analysis
The compound may undergo several types of reactions:
Oxidation: Oxidative processes could modify the furan or benzothiazole rings.
Reduction: Reduction reactions might target the carbonyl group or other functional groups.
Substitution: Substituents on the phenyl ring could be replaced by other groups.
Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.
Materials Science: Exploring its use in organic electronics or as a building block for functional materials.
Biological Studies: Assessing its impact on cellular processes or enzymatic pathways.
Mechanism of Action
The compound’s mechanism of action remains speculative due to limited data. researchers would investigate its interactions with cellular targets, such as enzymes, receptors, or DNA. Pathways affected could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
While direct comparisons are challenging without specific analogs, we can highlight its uniqueness based on its fused benzothiazole-furan-pyrrolidine structure. Similar compounds might include other heterocyclic molecules with diverse functional groups.
Remember that further research and experimental data are necessary to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C24H17ClN2O4S |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17ClN2O4S/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3 |
InChI Key |
CQIAIKNYFYHNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159937.png)
methanone](/img/structure/B12159943.png)

![N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine](/img/structure/B12159962.png)
![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12159966.png)
![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159968.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12159974.png)
![3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12159979.png)
![methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159987.png)
![3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide](/img/structure/B12159988.png)
![4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide](/img/structure/B12159993.png)
![4-(3-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12159994.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B12159997.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160001.png)
